molecular formula C14H11F2N5 B6443223 9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine CAS No. 2640880-76-6

9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine

Cat. No.: B6443223
CAS No.: 2640880-76-6
M. Wt: 287.27 g/mol
InChI Key: OQYRLTRJMHRTJH-UHFFFAOYSA-N
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Description

“9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine” is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through nucleophilic aromatic substitution reactions, using appropriate fluorinated benzene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the purine core or the cyclopropyl group.

    Reduction: Reduction reactions could target the difluorophenyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The cyclopropyl and difluorophenyl groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

    Allopurinol: A medication used to treat gout, which is a purine analog.

Uniqueness

“9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine” is unique due to the specific combination of the cyclopropyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

9-cyclopropyl-N-(2,3-difluorophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5/c15-9-2-1-3-10(11(9)16)20-13-12-14(18-6-17-13)21(7-19-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYRLTRJMHRTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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